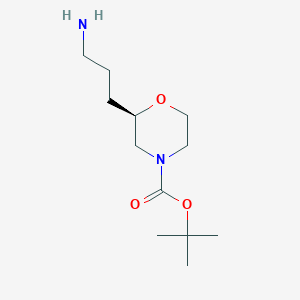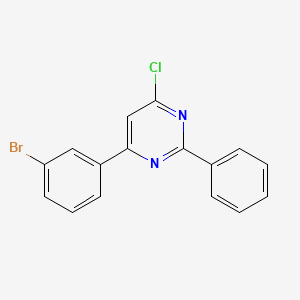![molecular formula C19H14N2O4 B12817296 3'-Amino-4'-(pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B12817296.png)
3'-Amino-4'-(pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is an organic compound that features a biphenyl core substituted with an amino group, a pyridinyl group, and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
-
Step 1: Synthesis of the Boronic Acid Derivative
- The boronic acid derivative can be synthesized by reacting an appropriate aryl halide with a boron reagent under suitable conditions.
-
Step 2: Suzuki-Miyaura Coupling
- The boronic acid derivative is then coupled with a halogenated biphenyl compound in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like DMF or toluene.
-
Step 3: Functional Group Transformations
- The resulting biphenyl compound is further functionalized to introduce the amino and carboxylic acid groups through various organic transformations, such as nitration, reduction, and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:
-
Oxidation
- The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like H2O2 or KMnO4.
-
Reduction
- The nitro group can be reduced back to the amino group using reducing agents like SnCl2 or H2/Pd.
-
Substitution
- The carboxylic acid groups can undergo esterification or amidation reactions with alcohols or amines in the presence of coupling agents like EDC or DCC.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: SnCl2, H2/Pd
Substitution: EDC, DCC
Major Products Formed
Oxidation: Nitro or nitroso derivatives
Reduction: Amino derivatives
Substitution: Esters or amides
Aplicaciones Científicas De Investigación
3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several scientific research applications:
-
Medicinal Chemistry
- This compound can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.
-
Materials Science
- It can be utilized in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
-
Organic Synthesis
- The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
-
Biological Research
- It can be used in the study of biological pathways and mechanisms, particularly those involving aromatic compounds and their interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core and functional groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole
- 3-(Pyridin-4-yl)benzoic acid
- 4-(Pyridin-2-yl)benzoic acid
Uniqueness
3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C19H14N2O4 |
|---|---|
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
5-(3-amino-4-pyridin-4-ylphenyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H14N2O4/c20-17-10-12(1-2-16(17)11-3-5-21-6-4-11)13-7-14(18(22)23)9-15(8-13)19(24)25/h1-10H,20H2,(H,22,23)(H,24,25) |
Clave InChI |
AATAYXNNURFOEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AS,8aR)-2-(4-phenyl-1,10-phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12817222.png)

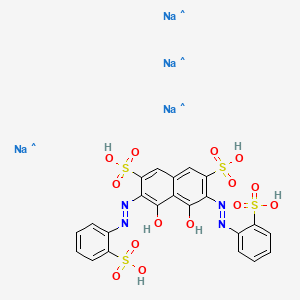
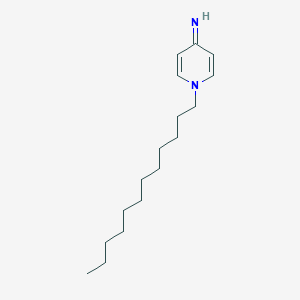
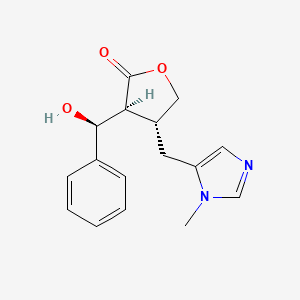



![Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12817262.png)
![3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B12817267.png)


